1-(4-Methylphenyl)-5-propyl-1H-pyrazol-4-amine
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Overview
Description
1-(4-Methylphenyl)-5-propyl-1H-pyrazol-4-amine is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse pharmacological properties and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylphenyl)-5-propyl-1H-pyrazol-4-amine typically involves the reaction of 4-methylphenylhydrazine with a suitable β-diketone or β-ketoester under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring. Common reagents include acetic acid or hydrochloric acid as catalysts, and the reaction is often carried out under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can significantly improve the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methylphenyl)-5-propyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Reduction: Reduction reactions using hydrogen gas and palladium on carbon can yield reduced pyrazole derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Halogens, nitrating agents, sulfonating agents
Major Products Formed: The major products formed from these reactions include oxidized pyrazole derivatives, reduced pyrazole derivatives, and substituted phenyl-pyrazole compounds .
Scientific Research Applications
1-(4-Methylphenyl)-5-propyl-1H-pyrazol-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-Methylphenyl)-5-propyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, including anti-inflammatory and analgesic actions .
Comparison with Similar Compounds
4-Methylpropiophenone: An aromatic ketone with similar structural features.
Pyrrolidine derivatives: Nitrogen heterocycles with diverse biological activities.
1-(4-Methylphenyl)-1-propanol: A related compound used in flavoring and fragrance industries.
Uniqueness: 1-(4-Methylphenyl)-5-propyl-1H-pyrazol-4-amine stands out due to its unique combination of a pyrazole ring with a 4-methylphenyl group and a propyl chain, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H17N3 |
---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
1-(4-methylphenyl)-5-propylpyrazol-4-amine |
InChI |
InChI=1S/C13H17N3/c1-3-4-13-12(14)9-15-16(13)11-7-5-10(2)6-8-11/h5-9H,3-4,14H2,1-2H3 |
InChI Key |
WWLZHMTWLCDWCJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C=NN1C2=CC=C(C=C2)C)N |
Origin of Product |
United States |
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